Thermal Stability vs. N-Phenyl Analog
The target compound exhibits a melting point of 147 °C (145.0–149.0 °C range), representing a 46 °C elevation over the closest structural analog, N-phenyl-9,9-dimethyl-9H-fluoren-2-amine (CAS 355832-04-1), which melts at 101 °C (99.0–103.0 °C) . This difference arises from the biphenyl substituent's extended π-conjugation and increased molecular weight, which enhance intermolecular interactions and lattice energy.
| Evidence Dimension | Melting point (thermal stability indicator for vacuum deposition processing) |
|---|---|
| Target Compound Data | 147 °C (145.0–149.0 °C range) |
| Comparator Or Baseline | N-phenyl-9,9-dimethyl-9H-fluoren-2-amine (CAS 355832-04-1): 101 °C (99.0–103.0 °C range) |
| Quantified Difference | +46 °C higher melting point |
| Conditions | Melting point determined by standard DSC/capillary method; data from TCI Chemicals technical datasheets |
Why This Matters
The 46 °C higher melting point translates to superior morphological stability of thin films during device fabrication and operation, reducing crystallization-induced device failure—a critical procurement criterion for vacuum-processed OLED manufacturing.
